6-[(4-Chlorobenzoyl)amino]hexanoic acid is an organic compound that features a hexanoic acid backbone with an amino group and a 4-chlorobenzoyl substituent. This compound is significant in various scientific fields, particularly in chemistry and medicinal research. It is classified under carboxylic acids and amides due to the presence of both functional groups.
This compound can be synthesized through specific chemical reactions involving 4-chlorobenzoyl chloride and hexanoic acid. The synthesis process typically requires a base, such as triethylamine, to facilitate the reaction.
6-[(4-Chlorobenzoyl)amino]hexanoic acid is classified as:
The primary method for synthesizing 6-[(4-Chlorobenzoyl)amino]hexanoic acid involves the following steps:
The general reaction can be represented as follows:
In industrial settings, this synthesis is scaled up, often incorporating purification steps such as recrystallization and chromatography to achieve high purity levels.
The molecular structure of 6-[(4-Chlorobenzoyl)amino]hexanoic acid consists of:
6-[(4-Chlorobenzoyl)amino]hexanoic acid can undergo various reactions:
Common reagents used in these reactions include:
Reaction conditions must be carefully controlled, including temperature and pH levels, to yield the desired products effectively.
The mechanism of action of 6-[(4-Chlorobenzoyl)amino]hexanoic acid primarily involves its interaction with specific enzymes and receptors within biological systems.
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment, which may show purities greater than 99%.
6-[(4-Chlorobenzoyl)amino]hexanoic acid has several scientific uses:
This compound's unique structure allows it to participate in diverse chemical reactions, making it valuable across multiple scientific disciplines.
This hybrid organic compound integrates a hydrophobic chlorobenzoyl moiety with the biocompatible 6-aminohexanoic acid (Ahx) scaffold. Its unique structure enables versatile applications in medicinal chemistry and materials science, acting as a molecular "bridge" between bioactive components.
IUPAC Name: 6-[(4-Chlorobenzoyl)amino]hexanoic acidSystematic Construction: The name defines:
Molecular Formula: C₁₃H₁₆ClNO₃Key Structural Features:
Table 1: Structural Identifiers
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 46949-54-6 |
| SMILES | O=C(O)CCCCCNC(=O)C1=CC=C(Cl)C=C1 |
| InChIKey | UZERLZOWVJXASN-UHFFFAOYSA-N |
| Molecular Weight | 269.72 g/mol |
The design leverages:
Table 2: Research Applications of Key Ahx Derivatives
| Compound Class | Example Structure | Application |
|---|---|---|
| Antifibrinolytics | H-D-Ala-Phe-Lys-Ahx-NH₂ | Plasmin inhibition (IC₅₀ = 0.02 mM) |
| Peptide Conjugates | Boc-Ahx-Lys(Z)-Ahx-NH₂ | Self-assembling biomaterials |
| Aromatic Hybrids | 6-(4-Amino-phenyl)-hexanoic acid | Fluorescent probes [6] |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: